molecular formula C16H19ClO5 B12392698 (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin

(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin

Cat. No.: B12392698
M. Wt: 326.77 g/mol
InChI Key: JDYJPQNEOXWJQN-CYBMUJFWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin is a natural product that can be isolated from the root bark of Toddalia asiatica (L.) LAM . This compound belongs to the class of coumarins, which are known for their diverse biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The compound can be synthesized through several chemical reactions involving the appropriate starting materials. One common method involves the use of Toddalia asiatica root bark as the initial source . The specific synthetic routes and reaction conditions for laboratory synthesis are not extensively detailed in the available literature.

Industrial Production Methods

the isolation from natural sources like Toddalia asiatica remains a primary method for obtaining this compound .

Chemical Reactions Analysis

Types of Reactions

(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

    Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The specific conditions, such as temperature and solvent, vary depending on the desired reaction and product.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted coumarins.

Scientific Research Applications

(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin has several scientific research applications, including:

    Chemistry: Used as a reference compound in the study of coumarin derivatives and their chemical properties.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its bioactive properties.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation and may vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Similar Compounds

    6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin: A closely related compound with similar chemical structure and properties.

    Other Coumarins: Various coumarin derivatives with different substituents, such as 7-hydroxycoumarin and 4-methylcoumarin.

Uniqueness

(+)-6-(3-Chloro-2-hydroxy-3-methylbutyl)-5,7-dimethoxycoumarin is unique due to its specific chemical structure, which includes a chloro and hydroxy functional group on the butyl side chain.

Properties

Molecular Formula

C16H19ClO5

Molecular Weight

326.77 g/mol

IUPAC Name

6-[(2R)-3-chloro-2-hydroxy-3-methylbutyl]-5,7-dimethoxychromen-2-one

InChI

InChI=1S/C16H19ClO5/c1-16(2,17)13(18)7-10-11(20-3)8-12-9(15(10)21-4)5-6-14(19)22-12/h5-6,8,13,18H,7H2,1-4H3/t13-/m1/s1

InChI Key

JDYJPQNEOXWJQN-CYBMUJFWSA-N

Isomeric SMILES

CC(C)([C@@H](CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)Cl

Canonical SMILES

CC(C)(C(CC1=C(C=C2C(=C1OC)C=CC(=O)O2)OC)O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.